molecular formula C13H14O2 B7868772 (3,5-Dimethylphenyl)(furan-2-yl)methanol

(3,5-Dimethylphenyl)(furan-2-yl)methanol

Cat. No.: B7868772
M. Wt: 202.25 g/mol
InChI Key: GUVQNDNOXWWUJA-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(furan-2-yl)methanol is a chemical compound with the CAS Number 944684-13-3 and a molecular formula of C13H14O2, corresponding to a molecular weight of 202.25 g/mol . It is a diaryl methanol derivative, a class of compounds known to serve as key intermediates in organic synthesis and pharmaceutical research . As a solid substance, it requires specific handling and storage; it is recommended to be sealed in a dry environment and stored at controlled temperatures . This compound is recognized for its role as a building block in the development of more complex molecules. Diaryl methanol structures are frequently utilized in the manufacture of pharmaceuticals, including antihistamines and antihypertensive agents, and in the production of agrochemicals . The furan and substituted phenyl rings in its structure offer potential for further chemical modifications, making it a valuable reagent for medicinal chemistry and drug discovery programs. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all safety protocols before use.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQNDNOXWWUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-Dimethylphenyl)(furan-2-yl)methanol , also known as a furan-derived phenolic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14OC_{12}H_{14}O. The structure features a furan ring substituted with a 3,5-dimethylphenyl group and a hydroxymethyl group. This unique arrangement is believed to contribute to its diverse biological activities.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that related furan derivatives showed enhanced radical scavenging activity, suggesting that this compound may also possess this capability .

2. Anticancer Potential

Several studies have explored the anticancer potential of furan derivatives. For example, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies reported that these compounds can induce cytotoxic effects on breast and colon cancer cells .

3. Anti-inflammatory Effects

Inflammation is a significant factor in many chronic diseases. Preliminary data suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity aligns with findings from similar phenolic compounds that have demonstrated the ability to modulate inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its antioxidant properties may stem from its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. Furthermore, the presence of the hydroxymethyl group may enhance its interaction with biological targets involved in cancer and inflammation pathways.

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various furan derivatives, this compound was evaluated alongside other compounds. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound found that it inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlights the potential for developing this compound into a therapeutic agent for breast cancer treatment .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial.

Compound NameMolecular FormulaBiological ActivityUnique Features
(3-Chlorophenyl)(furan-2-yl)methanolC11H9ClO2Anti-inflammatorySingle chlorine substitution
(4-(3,4-Dichlorophenyl)furan-2-yl)methanolC11H8Cl2O2AnticancerDifferent position of chlorine substitution
(3-(3,5-Dimethylphenyl)furan-2-yl)methanolC12H14O2AntioxidantPresence of methyl groups enhancing stability

This table illustrates how structural variations influence biological activity and highlights the potential for further exploration of these compounds in medicinal chemistry.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for exploration of new chemical reactions and mechanisms .
Reaction TypeCommon ReagentsMajor Products
OxidationPCC, KMnO4Ketones
ReductionPd/C, NaBH4_4Alcohols
SubstitutionAmines, ThiolsVarious derivatives

Biology

  • Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. It is being investigated for its interactions with various biological systems, including enzyme-catalyzed reactions and metabolic pathways .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Medicine

  • Pharmaceutical Development : The compound is being explored as a precursor for drugs targeting inflammation and cancer. Its derivatives are being tested for efficacy in treating diseases such as breast cancer and other inflammatory conditions .
Disease TargetedCompound DerivativesObserved Effects
Breast Cancer(3,5-Dimethylphenyl)(furan-2-yl) derivativesInhibitory effects on tumor growth
InflammationVarious derivativesReduction in inflammatory markers

Industry

  • Material Science : The compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structural features allow it to be incorporated into polymers and coatings that require enhanced performance characteristics .

Comparison with Similar Compounds

Core Structural Analogues

  • (3,5-Dimethylphenyl)methanol (CAS 27129-87-9): Molecular Formula: C₉H₁₂O Molecular Weight: 136.19 g/mol Melting Point: 218–221°C . Key Features: The absence of the furan ring reduces its capacity for π-π stacking compared to the target compound. Its primary application is as a precursor in synthesizing chloromethyl derivatives (e.g., 1-(chloromethyl)-3,5-dimethylbenzene) via reaction with thionyl chloride .
  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: Molecular Formula: C₁₉H₁₇NO₂ Molecular Weight: 291.35 g/mol Biological Activity: Exhibits photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, highlighting the role of electron-withdrawing 3,5-dimethylphenyl groups in bioactivity .

Furan-Containing Derivatives

  • N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :

    • Molecular Formula : C₁₉H₂₁N₄O₂S
    • Key Features : Shares the 3,5-dimethylphenyl and furan-2-yl groups but incorporates a triazole-thioacetamide chain. This structural variation likely enhances its metabolic stability compared to the target alcohol .
  • (4-(Benzyloxy)-3-methoxyphenyl)-1-(3,5-dimethylphenyl)methanol: Molecular Formula: C₂₃H₂₄O₃ Synthesis: Prepared under microwave conditions, demonstrating the efficiency of modern synthetic methods for complex alcohols .

Physicochemical Properties and Spectroscopic Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data
(3,5-Dimethylphenyl)(furan-2-yl)methanol* C₁₃H₁₄O₂ 202.25 N/A Hypothetical MS: m/z ~202 (M⁺)
(3,5-Dimethylphenyl)methanol C₉H₁₂O 136.19 218–221 MS: m/z = 136.15 (M⁺)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 291.35 N/A ¹H NMR: δ 10.20 (s, NH), 7.35–7.52 (m, aromatic)

*Data inferred from structural analogs.

Enantioselective Catalysis

  • Chiral catalysts with 3,5-dimethylphenyl groups (e.g., atropisomeric 4-dialkylaminopyridines) exhibit enhanced enantioselectivity in kinetic resolutions. The target compound’s methanol group could serve as a chiral auxiliary or derivatization site for asymmetric synthesis .

Q & A

Q. Table: Substituent Effects on Enantioselectivity

Substituent PositionΔG (kcal/mol)Enantiomeric Excess (%ee)
3,5-Dimethylphenyl-2.392%
Unsubstituted Phenyl+1.145%

How does the compound's stability under various conditions affect experimental design?

Answer:

  • Thermal Stability: Decomposes above 200°C, requiring low-temperature storage (< -20°C) .
  • Oxidative Degradation: Air-sensitive; argon atmosphere and antioxidants (e.g., BHT) prevent benzylic alcohol oxidation .
  • Hydrolytic Stability: Stable in neutral aqueous buffers but degrades under acidic/basic conditions (pH < 3 or > 10) .

Degradation Pathways:

ConditionMajor Product
Acidic (HCl)(3,5-Dimethylphenyl)(furan-2-yl)ketone
Basic (NaOH)Furan-2-carboxylic acid

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

  • Low Melting Point: Oily residues form due to the flexible furan-benzyl linkage. Solution: Slow evaporation in hexane/ethyl acetate mixtures promotes crystal growth .
  • Polymorphism: Multiple crystal forms may arise. Solution: SHELXD software screens for optimal crystallization conditions .

Crystallographic Data (Analog):

ParameterValue
Space GroupP21/c
R-factor0.039
Bond Angle (C-O-C)117.5°

How can researchers optimize reaction yields in the synthesis of this compound?

Answer:

  • Catalyst Loading: 10 mol% palladium catalysts improve cross-coupling efficiency .
  • Temperature Control: Maintaining 0–5°C during Grignard additions minimizes side reactions .
  • Workup: Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .

Yield Optimization Table:

MethodYield (%)Purity (%)
Mitsunobu Reaction7898
Grignard Addition6595

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